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molecular formula C13H16O B2586166 3-Phenylcycloheptan-1-one CAS No. 74395-08-7

3-Phenylcycloheptan-1-one

Cat. No. B2586166
M. Wt: 188.27
InChI Key: JLDCLDZGNYDRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921486B2

Procedure details

Next, the scope of boronic acids that can be utilized was briefly examined. More specifically, the general experimental procedure for the 1,4-addition of arylboronic acids to enones will be described using 2-cyclohexen-1-one and phenylboronic acid. A mixture of 2-cyclohexen-1-one (96 mg, 1 mmol) and phenylboronic acid (158 mg, 1.3 mmol) was taken in a round bottom flask. A toluene solution (3 ml) containing Rh(acac)(CO)2 (5 mg, 0.02 mmol) and JanaPhos (70 mg, 0.03 mmol, Rh/P=1/3) was added to it in an inert atmosphere. A solution of methanol and water (1:1, 0.5 ml) was added to it via syringe. The reaction mixture was heated at 50° C. for 15 hours until the starting material was consumed as indicated by TLC. Then 25 ml methanol was added to it mixture and the catalyst was precipitated out as a white solid. It was filtered out by a Schlenk filter and underwent for the consecutive runs. The filtrate was evaporated under reduced pressure to obtain the crude product which was further purified by column chromatography (10% ethyl acetate in hexane) to obtain the pure product (144 mg, 83% yield).
[Compound]
Name
boronic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
arylboronic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
enones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
96 mg
Type
reactant
Reaction Step Seven
Quantity
158 mg
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
Rh(acac)(CO)2
Quantity
5 mg
Type
reactant
Reaction Step Eight
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH:3]=[CH:2]1.C1(B(O)O)C=CC=CC=1.[C:17]1([CH3:23])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.CO>O>[C:17]1([CH:23]2[CH2:5][CH2:4][CH2:3][CH2:2][C:1](=[O:7])[CH2:6]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
boronic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Step Three
Name
arylboronic acids
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
enones
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Seven
Name
Quantity
96 mg
Type
reactant
Smiles
C1(C=CCCC1)=O
Name
Quantity
158 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Eight
Name
Quantity
3 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Rh(acac)(CO)2
Quantity
5 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was taken in a round bottom flask
ADDITION
Type
ADDITION
Details
was added to it in an inert atmosphere
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
Then 25 ml methanol was added to it mixture
CUSTOM
Type
CUSTOM
Details
the catalyst was precipitated out as a white solid
FILTRATION
Type
FILTRATION
Details
It was filtered out by a Schlenk
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude product which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography (10% ethyl acetate in hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(CCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 144 mg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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